
Urease-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urease-IN-7 is a compound known for its inhibitory effects on the enzyme urease Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide This enzyme is found in various organisms, including bacteria, fungi, algae, and plants, and plays a critical role in the nitrogen cycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-7 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Urease-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, substituted compounds, and other transformation products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Urease-IN-7 is used as a model compound to study enzyme inhibition and reaction mechanisms. It helps researchers understand the interactions between inhibitors and enzymes, leading to the development of more effective inhibitors.
Biology
In biological research, this compound is used to study the role of urease in various organisms. It helps in understanding the enzyme’s function in nitrogen metabolism and its impact on microbial growth and virulence.
Medicine
In medicine, this compound has potential applications in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. By inhibiting urease, the compound can reduce the pathogenicity of these bacteria and improve treatment outcomes.
Industry
In the industrial sector, this compound is used in the development of urease inhibitors for agricultural applications. These inhibitors help reduce nitrogen loss from fertilizers, improving crop yield and reducing environmental impact.
Wirkmechanismus
Urease-IN-7 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition leads to a decrease in ammonia production and a subsequent reduction in pH, which can impact microbial growth and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Urease-IN-7 include other urease inhibitors such as acetohydroxamic acid, thiourea, and phosphorodiamidate. These compounds also inhibit urease activity but may differ in their potency, specificity, and mechanism of action.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory effects on urease. Compared to other inhibitors, this compound may offer advantages in terms of stability, efficacy, and reduced side effects. Its unique chemical structure and interaction with the enzyme make it a valuable tool in scientific research and industrial applications.
Conclusion
This compound is a significant compound with diverse applications in scientific research, medicine, and industry. Its ability to inhibit urease makes it a valuable tool for studying enzyme mechanisms, developing new treatments, and improving agricultural practices. Continued research on this compound and similar compounds will likely lead to further advancements in these fields.
Eigenschaften
Molekularformel |
C16H10BrFN4S |
|---|---|
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H10BrFN4S/c17-12-3-1-2-11(8-12)15-19-20-16-22(15)21-14(9-23-16)10-4-6-13(18)7-5-10/h1-8H,9H2 |
InChI-Schlüssel |
JPIJDAUPQCSQTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
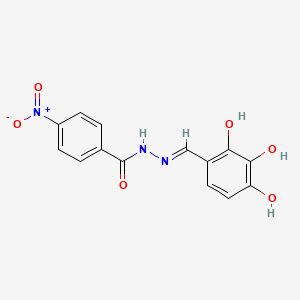


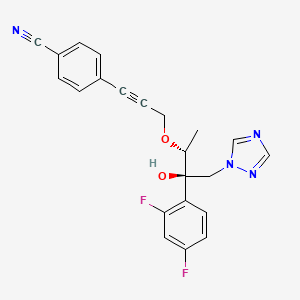
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)
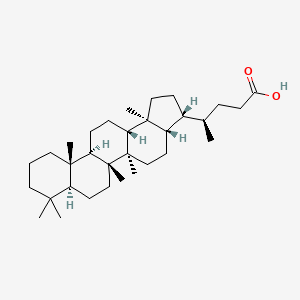
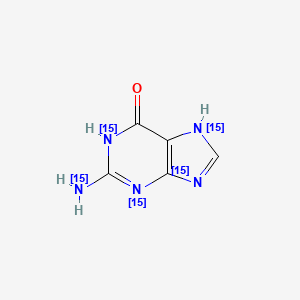
![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)
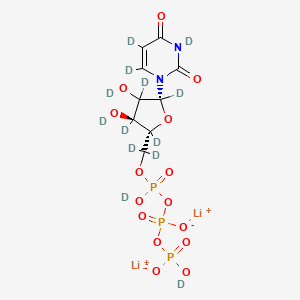
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
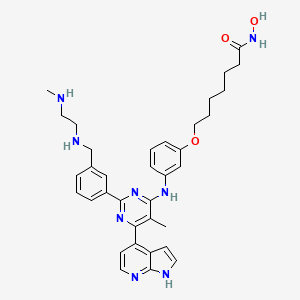
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
